molecular formula C16H8O3 B1278949 Anthra[2,3-c]furan-1,3-dione CAS No. 6812-14-2

Anthra[2,3-c]furan-1,3-dione

Cat. No.: B1278949
CAS No.: 6812-14-2
M. Wt: 248.23 g/mol
InChI Key: AJXNLGUENUIIRW-UHFFFAOYSA-N
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Description

Anthra[2,3-c]furan-1,3-dione is a heterocyclic compound with the molecular formula C16H8O3. It is a derivative of anthraquinone, where a furan ring is fused to the anthraquinone core.

Scientific Research Applications

Anthra[2,3-c]furan-1,3-dione has a wide range of applications in scientific research:

Safety and Hazards

The compound causes skin irritation and serious eye irritation . It is recommended to avoid breathing mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

The compound has versatile applications in various fields of research and industry. A recent paper discusses the synthesis of a 2,3-Anthracenedicarboxylic-acid-derived fluorophore and chemiluminophore incorporating dipicolylaminomethyl receptors, and their luminescence responses to metal ions . This suggests potential future directions in the field of luminescence research.

Biochemical Analysis

Biochemical Properties

2,3-Anthracenedicarboxylic Anhydride plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It has been shown to interact with enzymes, proteins, and other biomolecules, influencing their function and activity . For instance, it can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways . The compound’s structure allows it to form stable complexes with biomolecules, which can be utilized in studying enzyme kinetics and protein-ligand interactions .

Cellular Effects

The effects of 2,3-Anthracenedicarboxylic Anhydride on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . Studies have shown that it can alter the expression of specific genes, leading to changes in protein synthesis and cellular responses . Additionally, it can impact metabolic pathways by modulating the activity of key enzymes involved in cellular metabolism .

Molecular Mechanism

At the molecular level, 2,3-Anthracenedicarboxylic Anhydride exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding interaction can result in conformational changes in the target biomolecule, affecting its function . Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3-Anthracenedicarboxylic Anhydride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of 2,3-Anthracenedicarboxylic Anhydride vary with different dosages in animal models. At low doses, it may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

2,3-Anthracenedicarboxylic Anhydride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in metabolic processes . The compound can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism . Understanding these interactions is essential for elucidating the compound’s role in metabolic regulation and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of 2,3-Anthracenedicarboxylic Anhydride within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its activity and effectiveness in biochemical studies .

Subcellular Localization

2,3-Anthracenedicarboxylic Anhydride exhibits specific subcellular localization, which can affect its activity and function . Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Anthra[2,3-c]furan-1,3-dione typically involves the cyclization of linear anthrafurandiones. One common method starts with the Friedel-Crafts reaction between hydroquinone and 3,6-difluorophthalic anhydride, leading to the formation of 4,11-difluoro-6,9-dihydroxyanthra[2,3-b]furan-5,10-dione . This intermediate is then further processed to obtain the desired compound.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Anthra[2,3-c]furan-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites on the furan and anthraquinone rings.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroquinones .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its unique furan ring fusion, which imparts distinct photochemical and biological properties.

Properties

IUPAC Name

naphtho[2,3-f][2]benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8O3/c17-15-13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14(13)16(18)19-15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXNLGUENUIIRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)C(=O)OC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10455128
Record name 2,3-Anthracenedicarboxylic Anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6812-14-2
Record name 2,3-Anthracenedicarboxylic Anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Anthracenedicarboxylic Anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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